1-Ethynylcyclopropane-1-carboxamide
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Overview
Description
1-Ethynylcyclopropane-1-carboxamide is an organic compound with the molecular formula C6H7NO It is characterized by the presence of a cyclopropane ring attached to an ethynyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia under specific conditions. One method includes contacting cyclopropanecarboxylic acid with ammonia in a reactor at a temperature of 200 to 260°C and a pressure of 10 to 100 bar in the absence of both a catalyst and a solvent. This process results in the formation of cyclopropanecarboxamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Ethynylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-Ethynylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of ethylene in plants.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Studied for its potential as an NLRP3 inflammasome inhibitor.
Uniqueness: 1-Ethynylcyclopropane-1-carboxamide is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential applications compared to other cyclopropane derivatives. Its structural features make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-ethynylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H7NO/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H2,7,8) |
InChI Key |
HHVDZYNMMRZZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C(=O)N |
Origin of Product |
United States |
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